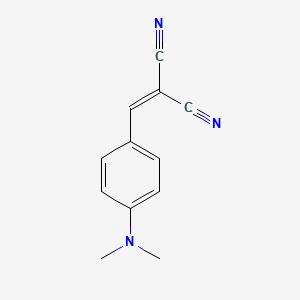

2-(4-(Dimethylamino)benzylidene)malononitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(4-(Dimethylamino)benzylidene)malononitrile and its derivatives involves several chemical processes aimed at creating compounds with specific donor-acceptor structures, contributing to their potential use in non-linear optical materials and photophysical applications. One method reported involves the condensation of arylaldehydes with malononitrile in the presence of various catalysts, leading to the formation of benzylidene-malononitriles (Dewan, Malik, & Anju, 2016).

Molecular Structure Analysis

The molecular structure of these compounds has been examined through crystal structure studies, demonstrating solvatochromic behavior and crystallization in specific space groups. The structural analysis indicates that while these compounds have promising properties for non-linear optical materials, their crystallization in centrosymmetric space groups restricts their application in this area (Bogdanov et al., 2019).

Chemical Reactions and Properties

Research on the chemical reactions and properties of 2-(4-(Dimethylamino)benzylidene)malononitrile derivatives highlights their photophysical characteristics, including strong intramolecular charge transfer absorption bands and fluorescence emissions. These properties are essential for applications in photophysics and materials science, as evidenced by studies on their two-photon absorption properties (Zhao et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, including their solvatochromic behavior and crystal structures, have been extensively studied. The solvatochromic behavior, in particular, reveals their potential in applications requiring materials sensitive to changes in solvent polarity. The detailed crystal structure analysis provides insights into their molecular conformations and interactions within the crystalline state (Bogdanov et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-(4-(Dimethylamino)benzylidene)malononitrile derivatives are characterized by their strong absorption and emission spectra, attributed to intramolecular charge transfer mechanisms. These properties are crucial for their functionality in non-linear optical applications and photophysical research (Zhao et al., 2007).

Aplicaciones Científicas De Investigación

1. Nonlinear Optical Device Applications

- Summary of Application: This compound is used in the creation of nonlinear optical (NLO) single crystals, which play a major role in third-harmonic generation (THG). These crystals find applications in optical signal processing, optical power limiting for sensor production, optical communication networks, and integrated optics .

- Methods of Application: The crystal of 2-(2,4-dimethoxybenzylidene) malononitrile (DMM) was grown by slow evaporation solution growth technique at 35 °C using acetone as the solvent .

- Results or Outcomes: The DMM crystal exhibits positive optical non-linearity and reverse saturation absorption. It also exhibited a nonlinear refractive index (n 2) in the order of 10 −11 m 2 /W, a nonlinear absorption coefficient (β) in the order of 10 −5 m/W, third order non-linear susceptibility (χ (3)) in the order of 10 −5 esu and a second-order molecular hyperpolarizability (γ) in the order of 10 −33 esu .

2. Anti-cholinesterase Activity

- Summary of Application: Styrylquinoxalin-2(1H)-ones (SQs), which are synthesized using this compound, have been evaluated for in vitro cholinesterase inhibition. This could potentially be useful in finding a remedy for Alzheimer’s disease .

- Methods of Application: A mixture of 3MQ 1 (1.0 mmol), aryl/heteroaldehyde 3 (1.0 mmol), and malononitrile (10 mol%) was taken in glass vial using diglyme (2 mL) as solvent. The reaction mixture was irradiated under microwave (120 C, 50 PSI, 50 W) until the completion of the reaction .

- Results or Outcomes: The SQs were found to display mixed type of inhibition of AChE, which was supported by molecular modelling studies .

3. Photochemistry and Optoelectronics

- Summary of Application: This compound is used in the study of twisted intramolecular charge transfer (TICT) molecules, which have potential applications in molecular optoelectronics, organic light-emitting diodes (OLEDs), bright sensor materials, nonlinear optical (NLO) material, 3D optical data storage, and advanced biological and molecular imaging .

- Methods of Application: The photo-induced reactions of 2-(4-(dimethylamino)benzylidene)malononitrile (BMN) were investigated using a combination of density functional theory, its extended time-dependent (TD-DFT) single reference, and ab initio molecular dynamic (MD) simulations .

- Results or Outcomes: The results showed that double-bond twisting and the neighbor single-bond twisting together in the excited singlet state is the most important nonradiative deactivation channel to the ground state .

4. Green Industrial Processes

- Summary of Application: Benzylidene malononitrile finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane .

- Methods of Application: The compound is produced by the Knoevenagel condensation of benzaldehyde with malononitrile using hydrotalcites (HT) as solid bases .

- Results or Outcomes: Using a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and a catalyst loading of g/cm³, 67.1% conversion of benzaldehyde and 97.6% selectivity to benzylidene malononitrile were achieved in 4 hours at 60°C .

5. Molecular Rotors

- Summary of Application: This compound is used in the study of molecular rotors. These are molecules that exhibit different possibilities for twisting upon light absorption, which may play together in a synergistic way to act as efficient nonradiative deactivation channels .

- Methods of Application: The photo-induced reactions of 2-(4-(dimethylamino)benzylidene)malononitrile (BMN) were investigated using a combination of the density functional theory, its extended time-dependent (TD-DFT) single reference, and ab initio molecular dynamic (MD) simulations .

- Results or Outcomes: The results showed that double-bond twisting and the neighbor single-bond twisting together in the excited singlet state is the most important nonradiative deactivation channel to the ground state .

6. Green Industrial Processes

- Summary of Application: Benzylidene malononitrile finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane .

- Methods of Application: The compound is produced by the Knoevenagel condensation of benzaldehyde with malononitrile using hydrotalcites (HT) as solid bases .

- Results or Outcomes: Using a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and a catalyst loading of g/cm³, 67.1% conversion of benzaldehyde and 97.6% selectivity to benzylidene malononitrile were achieved in 4 hours at 60°C .

Direcciones Futuras

BMN and similar TICT molecules have profitable potential applications in various fields . Future research may focus on how the molecule could be externally modified or fixed to yield a desired effect, such as more fluorescence or more nonradiative decay . Additionally, the synthesis methods could be further optimized for environmental friendliness .

Propiedades

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-15(2)12-5-3-10(4-6-12)7-11(8-13)9-14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNONQVNLZATDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182509 | |

| Record name | Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Dimethylamino)benzylidene)malononitrile | |

CAS RN |

2826-28-0 | |

| Record name | Dimethylaminobenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2826-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-dimethylamino-4-(2,2-dicyanoethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(4-(Dimethylamino)benzylidene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.